REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[C:12](Cl)(=[O:16])[C:13](Cl)=O.CN([CH:21]=[O:22])C.C([N:26]([CH2:30]C)C(C)C)(C)C.[N:32]1C=CC=CC=1>ClCCl>[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]1[O:6][N:26]=[C:30]([C:21]([O:16][CH2:12][CH3:13])=[O:22])[N:32]=1
|
Name
|
|
Quantity
|
0.299 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)F
|
Name
|
|
Quantity
|
0.176 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ethyl 2-amino-2-(hydroxyimino) acetate
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.527 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C1=NC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.172 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |